

Tnik-IN-3: In Vitro Protocols for Cancer Cell Line-Based Assays

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Application Note & Protocols

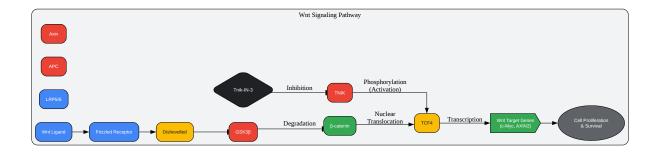
Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, particularly in colorectal cancer, due to its critical role in the Wnt/ β -catenin signaling pathway.[1][2] TNIK is a serine/threonine kinase that functions as a regulatory component of the transcriptional complex formed by β -catenin and T-cell factor 4 (TCF4).[1][2] Its inhibition is a promising strategy to counteract aberrant Wnt signaling, a common driver in many cancers. [3] **Tnik-IN-3** is a potent and selective inhibitor of TNIK, demonstrating anti-proliferative and anti-migration effects in various cancer cell lines.[4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of **Tnik-IN-3** in cancer cell lines.

Mechanism of Action

Tnik-IN-3 exerts its anti-cancer effects primarily by inhibiting the kinase activity of TNIK.[5] This inhibition disrupts the Wnt signaling cascade at a downstream point, preventing the phosphorylation of TCF4 and subsequent activation of Wnt target genes that are crucial for cancer cell proliferation and survival.[3][5] **Tnik-IN-3** has been shown to downregulate the expression of key Wnt target genes such as AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6.[4] Additionally, it can suppress the phosphorylation of JNK1/2.[4]





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Caption: TNIK Signaling Pathway and the inhibitory action of Tnik-IN-3.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Tnik-IN-3**.

Table 1: Kinase Inhibitory Activity of Tnik-IN-3



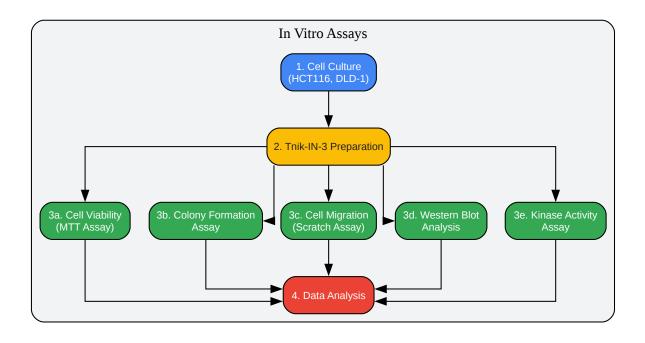
Kinase Target	IC50 (μM)	
TNIK	0.026	
Flt4	0.030	
Flt1	0.191	
DRAK1	0.411	
Aurora-A	0.517	
GCK	3.657	
MLK3	4.552	
Data sourced from MedChemExpress.[4]		

Table 2: Anti-proliferative Activity of Tnik-IN-3 in Colorectal Cancer Cell Lines

Cell Line	Assay Type	Incubation Time	IC50 (μM)
HCT116	MTT Assay	3 days	4.26
DLD-1	MTT Assay	3 days	8.00
Data sourced from MedChemExpress.[4]			

Experimental Protocols





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Caption: General experimental workflow for evaluating **Tnik-IN-3**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of **Tnik-IN-3** in cancer cell lines such as HCT116 and DLD-1.

- HCT116 or DLD-1 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Tnik-IN-3
- DMSO (for stock solution)
- 96-well plates



- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
- Prepare serial dilutions of Tnik-IN-3 in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Replace the medium in the wells with the medium containing different concentrations of Tnik-IN-3 (e.g., 0.1 to 100 μM).[4] Include a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours.[4]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
- Remove the medium and add 150 μL of solubilization solution to each well.
- Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.[7]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of **Tnik-IN-3** on the ability of single cells to form colonies.

Materials:

HCT116 or DLD-1 cells



- · Complete growth medium
- Tnik-IN-3
- 6-well plates
- Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde)[8][9]
- PBS

- Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
- · Allow the cells to attach overnight.
- Treat the cells with various concentrations of Tnik-IN-3 (e.g., 2.5-40 μM) for 10 days.[4]
 Replace the medium with fresh Tnik-IN-3 containing medium every 2-3 days.
- After the incubation period, wash the wells with PBS.
- Fix the colonies with the crystal violet staining solution for 20-30 minutes.[8][9]
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[8]

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of **Tnik-IN-3** on cancer cell migration.

- HCT116 or DLD-1 cells
- Complete growth medium
- Tnik-IN-3



- 6-well or 12-well plates
- Sterile 200 μL pipette tip
- Microscope with a camera

- Seed cells in plates and grow them to form a confluent monolayer (75-90% confluency).[10]
 [11]
- Create a "scratch" in the monolayer using a sterile 200 μL pipette tip.[12]
- Gently wash the wells with PBS to remove detached cells.[12]
- Replace the PBS with a fresh medium containing different concentrations of Tnik-IN-3 (e.g., 5-20 μM).[4]
- Capture images of the scratch at 0 hours and after 48 hours of incubation.[4]
- Measure the width of the scratch at different points and calculate the percentage of wound closure.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in response to **Tnik-IN-3** treatment.

- HCT116 cells
- Tnik-IN-3
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-LRP5, anti-LRP6, anti-AXIN2, anti-c-Myc, anti-phospho-JNK1/2, anti-TNIK, and a loading control like anti-GAPDH or anti-β-actin)



- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting equipment
- ECL detection reagent

- Seed HCT116 cells and treat them with **Tnik-IN-3** (e.g., 5-40 μM) for 48 hours.[4]
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Quantify the band intensities relative to the loading control.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of TNIK and the inhibitory effect of **Tnik-IN-3**.

- Recombinant TNIK enzyme
- Kinase substrate (e.g., Myelin Basic Protein MBP)
- ATP



• Tnik-IN-3

- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 μM DTT)[5]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White 96-well plates

Procedure:

- Prepare serial dilutions of Tnik-IN-3 in the kinase buffer.
- In a 96-well plate, add the Tnik-IN-3 dilutions, recombinant TNIK enzyme, and the substrate/ATP mix.[5]
- Incubate the reaction at room temperature for 60 minutes.[5]
- Add the ADP-Glo™ Reagent and incubate for 40 minutes.[5]
- Add the Kinase Detection Reagent and incubate for 30 minutes.
- · Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

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